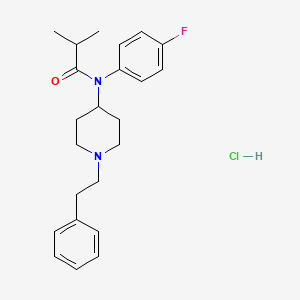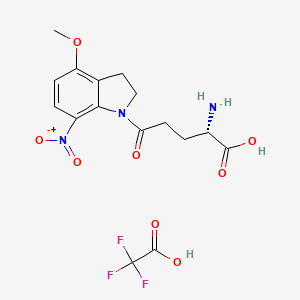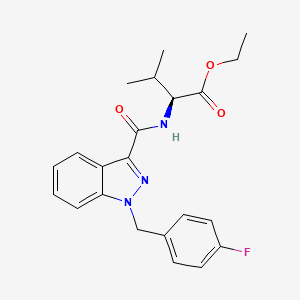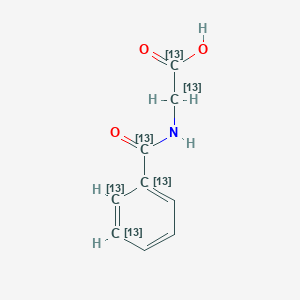
Hippuric Acid-13C6
Overview
Description
Hippuric Acid-13C6 is used in metabolism and excretion studies . It is also known as N-(Benzoyl-1,2,3,4,5,6-13C6)-glycine . It has been used in the study of the metabolism/excretion of an oral taxane analog BMS-275183 in rats and dogs .
Synthesis Analysis
Hippuric Acid-13C6 is synthesized and used as an analytical standard . It is also used in the study of the metabolism/excretion of an oral taxane analog BMS-275183 in rats and dogs . The synthesis of Hippuric Acid involves the reaction of glycine with benzoyl chloride .Molecular Structure Analysis
The empirical formula of Hippuric Acid-13C6 is 13C6C3H9NO3 . The molecular weight is 185.13 .Chemical Reactions Analysis
Hippuric Acid-13C6 is formed from the hepatic glycine conjugation of benzoic acid or from the gut bacterial metabolism of phenylalanine . It is used in the study of the metabolism/excretion of an oral taxane analog BMS-275183 in rats and dogs .Physical And Chemical Properties Analysis
Hippuric Acid-13C6 is a solid substance .Scientific Research Applications
- Biological Context : Researchers use it to study the metabolism and excretion of an oral taxane analog called BMS-275183 in rats and dogs .
Metabolism and Excretion Studies
Stable Isotope Labeling
Mechanism of Action
Target of Action
Hippuric Acid-13C6 is primarily used in the study of the metabolism and excretion of an oral taxane analog BMS-275183 in rats and dogs . .
Mode of Action
Hippuric acid, the non-isotopic form of the compound, is known to be readily hydrolyzed by hot caustic alkalis to benzoic acid and glycine . Its ethyl ester reacts with hydrazine to form hippuryl hydrazine . .
Biochemical Pathways
Hippuric acid, the non-isotopic form of the compound, is a metabolite resulting from the hepatic glycine conjugation of benzoic acid or from the gut bacterial metabolism of phenylalanine . Benzoic acid is generally produced by gut microbial metabolic pathways after the ingestion of foods of vegetal origin rich in polyphenolic compounds . An alternative pathway involves the amino acid phenylalanine, which is converted into phenylpropionic acid by bacterial metabolism, absorbed into the circulation, and then subjected to acyl-Coenzyme-A (acyl-CoA) dehydrogenase oxidation in the liver to form hippuric acid .
Result of Action
It is known that subjects with physical frailty generally exhibit reduced plasma and urine levels of hippuric acid, despite the fact that hippuric acid excretion tends to increase with aging . Conversely, subjects with chronic kidney disease exhibit reduced hippuric acid clearance, with hippuric acid retention that may exert toxic effects on the circulation, brain, and kidneys .
Action Environment
The action of Hippuric Acid-13C6 can be influenced by various environmental factors. For instance, diet and gut microbiota can affect the levels of hippuric acid in the plasma and urine . Moreover, liver and kidney function can also influence the metabolism and clearance of hippuric acid . .
Safety and Hazards
properties
IUPAC Name |
2-((1,5,6-13C3)cyclohexatrienecarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i2+1,4+1,6+1,7+1,8+1,9+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAFMBKCNZACKA-QJBUZINDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[13C](=[13CH][13CH]=C1)[13C](=O)N[13CH2][13C](=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hippuric Acid-13C6 | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



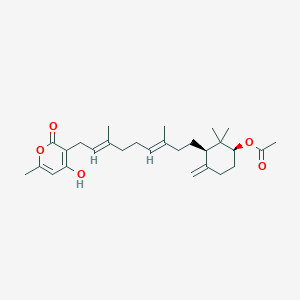

![N-[(3Z)-10-methyl-1-oxo-3-undecen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline (11-->2)-lactam](/img/structure/B3026394.png)
![9Z,12Z-octadecadienoicacid,(10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester](/img/structure/B3026395.png)
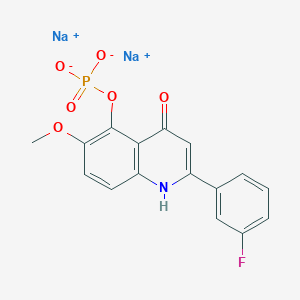
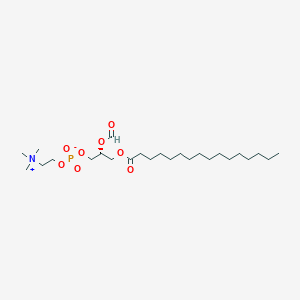
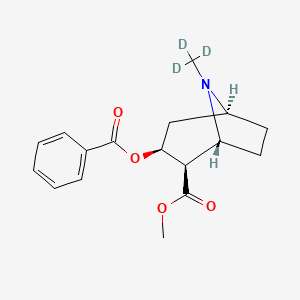
![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B3026400.png)
